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Compound of Interest

Compound Name:
2-[(6-Methylpyridazin-3-

yl)oxy]acetic acid

Cat. No.: B1391770 Get Quote

CAS Number: 1219827-74-3

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-[(6-Methylpyridazin-3-yl)oxy]acetic acid is a heterocyclic compound featuring a pyridazine

core, a six-membered ring with two adjacent nitrogen atoms. The pyridazine nucleus is a

common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological

activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The

presence of the oxyacetic acid moiety introduces a potential for interaction with various

biological targets through hydrogen bonding and ionic interactions. This guide provides a

comprehensive overview of the plausible synthesis, physicochemical properties, and potential

biological evaluation of this compound, based on established chemical principles and

methodologies for analogous structures, given the limited publicly available data for this

specific molecule.

Physicochemical Properties
While experimental data for this specific compound is not readily available in the public domain,

the following properties can be predicted based on its structure.
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Property Predicted Value

Molecular Formula C₈H₈N₂O₃

Molecular Weight 180.16 g/mol

Appearance Expected to be a solid at room temperature

Solubility
Predicted to be soluble in polar organic solvents

and aqueous bases

pKa
The carboxylic acid proton is estimated to have

a pKa in the range of 3-5

Synthesis
A plausible and efficient method for the synthesis of 2-[(6-Methylpyridazin-3-yl)oxy]acetic
acid is via a Williamson ether synthesis. This well-established reaction involves the

nucleophilic substitution of a haloacetic acid or its ester by an alkoxide. In this case, the

alkoxide would be generated from 3-hydroxy-6-methylpyridazine.

Experimental Protocol: Synthesis of 2-[(6-
Methylpyridazin-3-yl)oxy]acetic acid
Materials:

3-Hydroxy-6-methylpyridazine

Sodium hydride (NaH), 60% dispersion in mineral oil

Ethyl bromoacetate

Anhydrous N,N-Dimethylformamide (DMF)

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl)

Ethyl acetate
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Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Formation of the Alkoxide: To a stirred solution of 3-hydroxy-6-methylpyridazine (1

equivalent) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add sodium

hydride (1.1 equivalents) portion-wise. Allow the reaction mixture to warm to room

temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

Etherification: Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.2

equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-18

hours.

Work-up and Extraction (Ester Intermediate): Quench the reaction by the slow addition of

water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers,

wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude ethyl 2-[(6-methylpyridazin-3-yl)oxy]acetate.

Saponification: Dissolve the crude ester in a mixture of ethanol and water. Add sodium

hydroxide (2 equivalents) and stir the mixture at room temperature for 4-6 hours, monitoring

the reaction by TLC until the starting material is consumed.

Acidification and Isolation (Final Product): Remove the ethanol under reduced pressure.

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any

unreacted ester. Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl. The

product, 2-[(6-methylpyridazin-3-yl)oxy]acetic acid, should precipitate. Collect the solid by

filtration, wash with cold water, and dry under vacuum.

Synthesis Workflow Diagram
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Synthesis of 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid

Step 1: Alkoxide Formation

Step 2: Williamson Ether Synthesis

Step 3: Saponification

Step 4: Acidification and Isolation

3-Hydroxy-6-methylpyridazine

Sodium 6-methylpyridazin-3-oxide

Deprotonation

NaH in DMF

Ethyl 2-[(6-methylpyridazin-3-yl)oxy]acetate

SN2 Reaction

Ethyl bromoacetate

Sodium 2-[(6-methylpyridazin-3-yl)oxy]acetate

Hydrolysis

NaOH, EtOH/H₂O

2-[(6-Methylpyridazin-3-yl)oxy]acetic acid

Protonation

HCl (aq)

Click to download full resolution via product page

Caption: A plausible synthetic workflow for 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid.

Spectroscopic Characterization (Predicted)
The following table summarizes the expected spectroscopic data for 2-[(6-Methylpyridazin-3-
yl)oxy]acetic acid, which would be crucial for its structural confirmation.
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Technique Predicted Key Signals

¹H NMR

* Methyl Protons (CH₃): A singlet around δ 2.5

ppm. * Methylene Protons (OCH₂): A singlet

around δ 4.8 ppm. * Pyridazine Protons

(aromatic CH): Two doublets in the aromatic

region (δ 7.0-8.0 ppm). * Carboxylic Acid Proton

(COOH): A broad singlet at δ > 10 ppm (may be

exchangeable with D₂O).

¹³C NMR

* Methyl Carbon (CH₃): A signal around δ 20

ppm. * Methylene Carbon (OCH₂): A signal

around δ 65 ppm. * Pyridazine Carbons: Signals

in the aromatic region (δ 120-160 ppm). *

Carbonyl Carbon (C=O): A signal around δ 170

ppm.

IR (KBr)

* O-H Stretch (Carboxylic Acid): A broad band

from 2500-3300 cm⁻¹. * C=O Stretch

(Carboxylic Acid): A strong absorption around

1700-1730 cm⁻¹. * C-O Stretch (Ether): An

absorption in the range of 1200-1250 cm⁻¹. *

C=N and C=C Stretches (Pyridazine):

Absorptions in the 1400-1600 cm⁻¹ region.

Mass Spec

* [M+H]⁺: Expected at m/z 181.0557 for

C₈H₉N₂O₃⁺. * [M-H]⁻: Expected at m/z 179.0411

for C₈H₇N₂O₃⁻.

Potential Biological Activities and Screening
Protocols
Given the prevalence of biological activity among pyridazine derivatives, 2-[(6-
Methylpyridazin-3-yl)oxy]acetic acid is a candidate for screening in various therapeutic

areas. Below are detailed protocols for preliminary in vitro screening for potential anticancer

and anti-inflammatory activities.
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In Vitro Anticancer Activity Screening
A common initial step in assessing the anticancer potential of a novel compound is to screen it

against a panel of human cancer cell lines to determine its cytotoxic or anti-proliferative effects.

Experimental Protocol: MTT Assay for Cell Viability

Materials:

Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-

streptomycin)

2-[(6-Methylpyridazin-3-yl)oxy]acetic acid (dissolved in DMSO to create a stock solution)

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO)

96-well microplates

Procedure:

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per

well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂

humidified atmosphere.

Compound Treatment: Prepare serial dilutions of 2-[(6-Methylpyridazin-3-yl)oxy]acetic
acid in culture medium from the DMSO stock solution. The final DMSO concentration should

not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test

compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control

(medium with DMSO) and a positive control (e.g., doxorubicin).

Incubation: Incubate the plates for 48 or 72 hours.
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MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and

incubate for another 4 hours.

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by

50%) by plotting the percentage of cell viability against the compound concentration.

In Vitro Anti-inflammatory Activity Screening
The potential anti-inflammatory properties can be assessed by measuring the inhibition of pro-

inflammatory cytokine production in stimulated immune cells.

Experimental Protocol: Measurement of TNF-α and IL-6 in LPS-Stimulated Macrophages

Materials:

Macrophage cell line (e.g., RAW 264.7)

Complete cell culture medium

Lipopolysaccharide (LPS) from E. coli

2-[(6-Methylpyridazin-3-yl)oxy]acetic acid (dissolved in DMSO)

ELISA kits for mouse TNF-α and IL-6

Procedure:

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well

and allow them to adhere overnight.

Pre-treatment: Pre-treat the cells with various concentrations of 2-[(6-Methylpyridazin-3-
yl)oxy]acetic acid for 1 hour.
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Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control

(no LPS) and a vehicle control (DMSO + LPS).

Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge

to remove any cell debris.

Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants

using the respective ELISA kits, following the manufacturer's instructions.

Data Analysis: Determine the percentage inhibition of TNF-α and IL-6 production by the test

compound compared to the vehicle control.

Biological Screening Workflow Diagram

In Vitro Biological Screening Workflow

Anticancer Screening Anti-inflammatory Screening

Cancer Cell Lines
(e.g., MCF-7, A549)

Compound Treatment
(Various Concentrations)

MTT Assay

Determine IC₅₀

Macrophage Cell Line
(e.g., RAW 264.7)

Pre-treatment with Compound

LPS Stimulation

ELISA for TNF-α and IL-6

Determine % Inhibition

Test Compound
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Click to download full resolution via product page

Caption: A workflow for the initial in vitro biological screening of the target compound.

Potential Signaling Pathways
While the specific molecular targets of 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid are

unknown, related pyridazine derivatives have been reported to modulate various signaling

pathways implicated in cancer and inflammation. A logical next step, should the initial screening

show activity, would be to investigate its effect on key signaling cascades.

Hypothetical Signaling Pathway Modulation

Hypothetical Signaling Pathway Modulation
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Caption: Potential signaling pathways that could be modulated by the target compound.
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Conclusion
2-[(6-Methylpyridazin-3-yl)oxy]acetic acid represents a molecule of interest for further

investigation due to its pyridazine core structure, which is associated with diverse

pharmacological activities. This technical guide outlines a plausible synthetic route via

Williamson ether synthesis and provides detailed protocols for initial in vitro screening for

anticancer and anti-inflammatory properties. The predicted physicochemical and spectroscopic

data serve as a benchmark for future experimental work. While specific biological data for this

compound is currently lacking, the methodologies and potential pathways described here

provide a solid framework for its evaluation as a potential therapeutic agent. Further studies are

warranted to elucidate its precise mechanism of action and to validate its potential in drug

discovery and development.

To cite this document: BenchChem. [In-Depth Technical Guide: 2-[(6-Methylpyridazin-3-
yl)oxy]acetic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1391770#2-6-methylpyridazin-3-yl-oxy-acetic-acid-
cas-number-1219827-74-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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